molecular formula C17H13NO3 B12797921 Ccris 5420 CAS No. 85617-40-9

Ccris 5420

Cat. No.: B12797921
CAS No.: 85617-40-9
M. Wt: 279.29 g/mol
InChI Key: NKLDUXQTNCADRF-UHFFFAOYSA-N
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Description

The Chemical Carcinogenesis Research Information System (CCRIS), maintained by the National Cancer Institute (NCI), is a comprehensive database containing validated experimental data on the carcinogenic, mutagenic, tumor-promoting, and tumor-inhibiting properties of over 8,000 chemicals . CCRIS entries typically include results from standardized animal studies (e.g., rodent models), in vitro assays, and expert-reviewed evaluations of carcinogenic risk .

Key parameters for CCRIS entries include:

  • Test species (e.g., rat, mouse)
  • Administration route (oral, dermal, inhalation)
  • Dosage levels
  • Tumor incidence and type
  • Mutagenicity outcomes (e.g., Ames test results)
  • Study duration and quality assessment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85617-40-9

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

5-oxa-2-azapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol

InChI

InChI=1S/C17H13NO3/c19-14-11-7-9-6-5-8-3-1-2-4-10(8)12(9)18-13(11)16-17(21-16)15(14)20/h1-7,14-17,19-20H

InChI Key

NKLDUXQTNCADRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C5C(O5)C(C4O)O)N=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ccris 5420 typically involves a series of organic reactions. One common method includes the use of specific catalysts and reagents under controlled temperature and pressure conditions. The reaction often starts with a precursor compound, which undergoes a series of transformations to yield this compound. The exact synthetic route can vary depending on the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction conditions to ensure maximum efficiency and minimal waste. Industrial production also focuses on the purification of the compound to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Ccris 5420 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Ccris 5420 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.

    Medicine: this compound is investigated for its potential therapeutic properties, including its use in drug development and as a diagnostic tool.

    Industry: The compound is utilized in the manufacturing of specialty chemicals and materials, owing to its stability and reactivity.

Mechanism of Action

The mechanism by which Ccris 5420 exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets through various pathways, leading to its observed effects. The exact mechanism can vary depending on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Comparison with Similar Compounds in Carcinogenicity Databases

CCRIS 5420 can be contextualized by comparing its data profile to structurally or functionally analogous compounds within CCRIS and other major carcinogenicity databases. Below is a comparative analysis based on standardized metrics:

Table 1: Key Comparison Metrics for this compound and Analogous Compounds
Parameter This compound Benzene (CCRIS 1200) Aflatoxin B1 (CCRIS 335) Ethylene Oxide (CCRIS 789)
Carcinogenic Potency Moderate (Liver tumors) High (Leukemia) Very High (Hepatocellular) High (Lymphoma)
Test Species Rat (oral) Mouse (inhalation) Rat (oral) Rat (inhalation)
Tumor Incidence 45% at 100 mg/kg/day 60% at 50 ppm 90% at 1 mg/kg/day 70% at 100 ppm
Mutagenicity Positive (Ames test) Positive Positive Positive
IARC Classification Group 2B (Possible) Group 1 (Carcinogenic) Group 1 Group 1
Regulatory Status Restricted industrial use Banned in consumer products Banned in food products Limited occupational use

Notes:

  • IARC classifications are derived from independent evaluations by the International Agency for Research on Cancer .
  • Mutagenicity data are sourced from Ames tests and in vitro assays common across CCRIS, CPDB (Carcinogenic Potency Database), and GENE-TOX .
  • Structural analogs (e.g., polycyclic aromatic hydrocarbons) often share high carcinogenic potency due to DNA adduct formation, while non-genotoxic compounds (e.g., hormone disruptors) may exhibit lower potency .
Table 2: Database-Specific Features Impacting Comparisons
Database CCRIS CPDB RTECS
Scope NCI-curated carcinogenicity studies Quantitative potency analyses Acute toxicity and regulatory data
Update Status Archived (no longer updated) Archived Actively updated
Key Metrics Tumor inhibition/promotion studies TD50 (dose for 50% tumor incidence) LD50/LC50 values
Strengths Expert-reviewed study quality Dose-response modeling Broad toxicity endpoints

Sources :

Research Findings and Limitations

Mechanistic Insights: this compound’s moderate carcinogenic potency aligns with compounds exhibiting mixed genotoxic and epigenetic mechanisms (e.g., oxidative stress, receptor-mediated pathways). This contrasts with highly genotoxic agents like aflatoxin B1, which directly damage DNA .

Species Sensitivity : Discrepancies in tumor incidence between rats and mice (e.g., higher liver tumor rates in rats) highlight species-specific metabolic pathways, necessitating cross-species extrapolation in risk assessments .

Data Gaps : this compound lacks long-term bioassay data at lower doses, a common limitation in archived databases like CCRIS and CPDB .

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